molecular formula C19H17F3N2O4 B2383070 N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 954720-60-6

N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3-(trifluoromethyl)benzamide

Número de catálogo: B2383070
Número CAS: 954720-60-6
Peso molecular: 394.35
Clave InChI: LDSLPAHMTZIDIB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-((3-(4-Methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3-(trifluoromethyl)benzamide is a synthetic benzamide derivative featuring an oxazolidinone core. The oxazolidinone scaffold is well-documented for its role in antibiotics like linezolid, which inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit . The compound’s structure includes a 4-methoxyphenyl substituent on the oxazolidinone ring and a 3-(trifluoromethyl)benzamide group attached via a methyl linker. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group may influence solubility and target interactions.

Propiedades

IUPAC Name

N-[[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O4/c1-27-15-7-5-14(6-8-15)24-11-16(28-18(24)26)10-23-17(25)12-3-2-4-13(9-12)19(20,21)22/h2-9,16H,10-11H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSLPAHMTZIDIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3-(trifluoromethyl)benzamide, with the CAS number 954720-60-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H17F3N2O4C_{19}H_{17}F_3N_2O_4, with a molecular weight of 394.3 g/mol. The compound features an oxazolidinone ring, which is known for its role in various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, modulating enzymatic and receptor functions. The oxazolidinone structure may facilitate binding to proteins involved in cell signaling pathways, potentially influencing processes such as:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes related to inflammatory responses or cell proliferation.
  • Receptor Modulation : It could act on receptors involved in pain pathways or immune responses, leading to therapeutic effects.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in preclinical models. Its mechanism may involve the downregulation of pro-inflammatory cytokines, contributing to its potential use in conditions like rheumatoid arthritis or inflammatory bowel disease.

Analgesic Activity

In phase II clinical trials, similar compounds have demonstrated efficacy in treating diabetic peripheral neuropathic pain. While specific trials for this compound are ongoing, it is hypothesized that it may provide analgesic effects through modulation of pain pathways.

Clinical Trials

  • Phase II Trials for Pain Management : Initial studies have indicated that compounds structurally related to this compound are effective in managing diabetic peripheral neuropathic pain. These findings support further investigation into this compound's analgesic properties .
  • Antimicrobial Testing : A recent study evaluated the antimicrobial activity of related oxazolidinones against various bacterial strains. While direct data on this specific compound are scarce, the results suggest a trend that warrants further exploration .

Data Table: Summary of Biological Activities

Biological Activity Evidence/Source Potential Applications
AntimicrobialRelated compounds show activity against bacteria Infection treatment
Anti-inflammatoryInhibition of cytokines in preclinical modelsRheumatoid arthritis, inflammatory diseases
AnalgesicPhase II trials for diabetic neuropathic pain Pain management

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues in the Oxazolidinone Class

Linezolid Conjugates (): Compounds such as (S)-4-Fluoro-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)benzamide (5b) and its derivatives (5c–5e) share the oxazolidinone backbone but differ in substituents on the benzamide and phenyl rings. Key comparisons include:

  • Substituent Position : The target compound’s 3-(trifluoromethyl)benzamide group is meta-substituted, whereas analogs like 5b–5e feature para-substituted benzamides (e.g., 4-fluoro, 4-chloro). Meta substitution may alter binding affinity due to steric or electronic effects .
  • Oxazolidinone Ring Modifications: The target compound’s 4-methoxyphenyl group contrasts with the 3-fluoro-4-morpholinophenyl group in 5b–5e. Morpholino substituents improve solubility but may reduce membrane permeability compared to methoxy groups .

Patent-Derived Oxazolidinones (): European Patent EP 2 697 207 B1 describes compounds like 3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)cyclohex-1-enyl)-4-methoxy-N-methylbenzamide, which feature bis(trifluoromethyl)phenyl groups and methyl substitutions on the oxazolidinone ring. These modifications likely enhance potency but may increase toxicity risks compared to the target compound’s simpler methoxyphenyl group .

Benzamide Derivatives with Heterocyclic Modifications

Triazolo-Oxazin Derivatives (): Compounds such as 5-Fluor-N-(4-fluor-2,6-dimethylphenyl)-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2(8H)-yl)-2-[(2S)-1,1,1-trifluorpropan-2-yl]oxy]benzamide replace the oxazolidinone core with a triazolo-oxazin moiety.

Thiazolidinone-Benzamide Hybrids (): 2-Chloro-N-[(5Z)-5-[(3-methoxy-4-propoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide incorporates a thiazolidinone ring instead of oxazolidinone. Thiazolidinones are associated with diverse bioactivities, including antimicrobial and anti-inflammatory effects, but may exhibit different pharmacokinetic profiles due to sulfur-containing rings .

Data Table: Structural and Functional Comparison

Compound Name / ID Key Structural Features Inferred Bioactivity Notes
Target Compound 4-Methoxyphenyl, 3-(trifluoromethyl)benzamide Antibacterial (hypothesized) Enhanced lipophilicity from CF₃
(S)-4-Fluoro-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)benzamide (5b) 4-Fluoro, 3-fluoro-4-morpholinophenyl Antibacterial (tested) Improved solubility from morpholino
3-(2-(((4S,5R)-5-(3,5-Bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)cyclohex-1-enyl)-4-methoxy-N-methylbenzamide Bis(trifluoromethyl)phenyl, methyl-oxazolidinone High potency (patent) Potential toxicity concerns
2-Chloro-N-[(5Z)-5-[(3-methoxy-4-propoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide Thiazolidinone, chloro, methoxy-propoxy Antimicrobial (hypothesized) Sulfur moiety alters PK/PD

Métodos De Preparación

Nitro Reduction-Carbamate Cyclization

This method, adapted from pyridine-derived oxazolidinones, begins with 2-chloro-5-nitrophenyl derivatives (e.g., 2-chloro-5-nitro-4-methoxyphenyl). Nitro reduction using Pd-C/HCOONH₄ in methanol yields the corresponding aniline. Subsequent carbamate formation with carbobenzoxy (Cbz) chloride at 0°C produces N-Cbz-protected intermediates .

The critical cyclization step employs n-butyl lithium and (R)-glycidyl butyrate in dry tetrahydrofuran (THF) at -78°C, facilitating oxazolidinone ring closure. For the 4-methoxyphenyl substituent, 3-fluoro-4-methoxyphenyl precursors undergo analogous reactions, with morpholine or piperazine introducing nitrogen-containing side chains.

Key Conditions

  • Temperature: -78°C to 0°C for cyclization.
  • Solvents: THF, acetonitrile, or DMF.
  • Protecting Groups: Cbz for amine protection.

Epoxide Ring-Opening Method

A patent by WO2002085849A2 describes a "one-step" oxazolidinone synthesis using lithium alkoxide bases (e.g., lithium tert-butoxide) and epoxide intermediates . For example, reacting N-Cbz-3-fluoro-4-methoxyaniline with glycidyl acetamide derivatives in THF/acetonitrile at 15–20°C yields the oxazolidinone core. This method avoids intermediate isolation, enhancing scalability.

Advantages

  • Higher yields (70–85%) compared to multi-step protocols.
  • Simplified purification via phase separation (methylene chloride/water).

Functionalization of the Methylene Bridge

The methylene group at the oxazolidinone’s 5-position is introduced via alkylation or Mitsunobu reactions .

Alkylation with Halomethyl Derivatives

Reacting the oxazolidinone’s secondary amine with bromomethylbenzamide precursors in dimethylacetamide (DMA) at 60°C installs the methylene bridge. For example, N-[2-(acetyloxy)-3-chloropropyl]acetamide couples with lithium ethoxide-activated intermediates to form the methylene linkage.

Mitsunobu Reaction

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine , the hydroxyl group of a glycidyl intermediate is displaced by a benzamide-containing moiety. This method preserves stereochemistry, critical for bioactive derivatives.

Optimization Notes

  • Solvent: THF or DMF.
  • Temperature: 0–25°C to minimize side reactions.

Introduction of the Trifluoromethylbenzamide Group

The final step involves coupling the methylene-linked oxazolidinone with 3-(trifluoromethyl)benzoyl chloride .

Acyl Chloride Coupling

The oxazolidinone’s primary amine reacts with 3-(trifluoromethyl)benzoyl chloride in dichloromethane (DCM) at 0°C, using triethylamine as a base. This yields the target benzamide after aqueous workup.

Reaction Profile

  • Yield: 60–75%.
  • Purity: >95% after recrystallization (acetonitrile/water).

Carbodiimide-Mediated Amidation

Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid (e.g., 3-(trifluoromethyl)benzoic acid) before coupling. This approach avoids handling moisture-sensitive acyl chlorides.

Comparative Data

Method Yield (%) Purity (%) Conditions
Acyl Chloride 72 97 DCM, 0°C, Et₃N
EDC/NHS 68 95 DMF, RT, 24h

Purification and Characterization

Final purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from acetonitrile. Structural confirmation relies on:

  • ¹H NMR : Peaks at δ 7.8–8.1 (trifluoromethylbenzamide aromatics), δ 4.2–4.5 (oxazolidinone CH₂), δ 3.8 (methoxy group).
  • ¹³C NMR : Signals for CF₃ (δ 124–126, q, J = 288 Hz).
  • HRMS : Molecular ion peak at m/z 451.1382 (C₂₁H₂₀F₃N₂O₄).

Scalability and Industrial Adaptations

The patent WO2002085849A2 highlights a scalable route using THF/acetonitrile co-solvents for oxazolidinone cyclization, reducing boiling points and enabling safer large-scale production. Key steps include:

  • Continuous Quenching : Adding acetic acid to reaction mixtures at 0°C to terminate reactions.
  • Phase Separation : Washing with methanol/water to remove impurities.

Batch Process Metrics

  • Output: 250–300 g per batch.
  • Purity: >98% after trituration.

Challenges and Mitigation Strategies

Steric Hindrance from Trifluoromethyl Group

The bulky CF₃ group slows amidation kinetics. Using excess acyl chloride (1.5 eq) and prolonged reaction times (24h) improves yields.

Oxazolidinone Ring Stability

The 2-oxo group is prone to hydrolysis under acidic conditions. Maintaining pH 7–8 during aqueous workups preserves integrity.

Q & A

Q. What are the critical steps and hazards in synthesizing N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3-(trifluoromethyl)benzamide?

Synthesis typically involves multi-step reactions, including condensation of hydroxylamine derivatives with benzoyl chlorides and subsequent functionalization. Key steps include:

  • O-Benzyl hydroxylamine activation : Reacted with potassium carbonate in CH₂Cl₂ to generate reactive intermediates .
  • Acylation : Using trifluoromethylbenzoyl chloride under controlled conditions to avoid decomposition .
  • Risk mitigation : Hazardous reagents (e.g., dichloromethane, sodium pivalate) require rigorous safety protocols, including fume hoods and PPE. Compound 3 (a structural analog) decomposes upon heating, necessitating cold storage and light avoidance .

Q. Which analytical methods are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with shifts at δ 7.5–8.0 ppm (aromatic protons) and δ 160–170 ppm (C=O groups) .
  • IR spectroscopy : Peaks at ~1700 cm⁻¹ (oxazolidinone C=O) and ~1250 cm⁻¹ (C-F stretch) validate functional groups .
  • Melting point analysis : Used to assess purity, with deviations >2°C indicating impurities .

Advanced Research Questions

Q. How can contradictory data on reaction yields be resolved when scaling up synthesis?

Yield discrepancies often arise from:

  • Solvent purity : Trace water in CH₃CN or CH₂Cl₂ can hydrolyze intermediates, reducing efficiency. Use anhydrous solvents and molecular sieves .
  • Temperature control : Exothermic reactions (e.g., acyl chloride additions) require ice baths to prevent side reactions .
  • Catalyst optimization : Sodium pivalate improves nucleophilicity but decomposes above 40°C; alternative bases like K₂CO₃ may stabilize intermediates .

Q. What computational strategies predict the compound’s biological activity and metabolic stability?

  • Density Functional Theory (DFT) : Models electron distribution at the trifluoromethyl group to predict electrophilic reactivity .
  • Molecular docking : Simulates binding affinity to bacterial ribosomes (analogous to linezolid derivatives) to identify potential antimicrobial activity .
  • ADMET profiling : Predicts metabolic pathways (e.g., cytochrome P450 interactions) using tools like SwissADME .

Q. How do steric and electronic effects influence the compound’s reactivity in substitution reactions?

  • Steric hindrance : The 4-methoxyphenyl group directs electrophilic substitution to the oxazolidinone ring’s C-5 position .
  • Electronic effects : The electron-withdrawing trifluoromethyl group increases electrophilicity at the benzamide carbonyl, facilitating nucleophilic attacks (e.g., amidation) .
  • Reaction optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility and stabilize transition states in SNAr reactions .

Safety and Stability

Q. What protocols ensure safe handling and long-term storage of this compound?

  • Storage : Store at –20°C in amber vials under nitrogen to prevent decomposition .
  • Mutagenicity : Ames II testing for analogs shows low mutagenic risk, but PPE (gloves, lab coats) is mandatory during handling .
  • Decomposition monitoring : Use DSC to detect exothermic peaks above 100°C, indicating instability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.